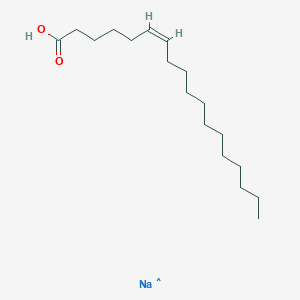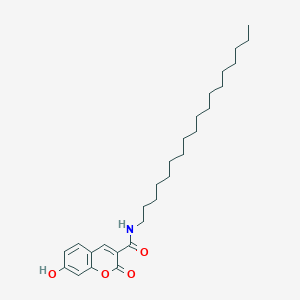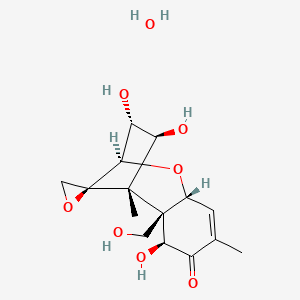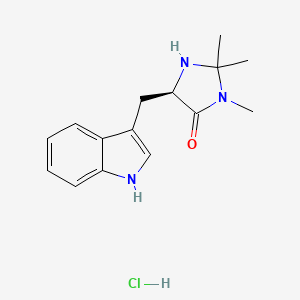
4-Methyl-2-oxopentanoic-1-13C acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Methyl-2-oxopentanoic-1-13C acid, also known as 4-methyl-2-oxopentanoic acid-13C, is a labeled compound used extensively in scientific research. The compound is a stable isotope-labeled form of 4-methyl-2-oxopentanoic acid, where the carbon-13 isotope is incorporated at the first carbon position. This labeling allows for detailed studies in metabolic pathways, particularly in the field of biochemistry and molecular biology.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4-Methyl-2-oxopentanoic-1-13C acid typically involves the incorporation of the carbon-13 isotope into the precursor molecules. One common method is the reaction of 4-methyl-2-oxopentanoic acid with a carbon-13 labeled reagent under controlled conditions. The reaction conditions often include the use of solvents like ethanol and the application of heat to facilitate the incorporation of the isotope .
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using similar methods as in laboratory settings but optimized for higher yields and purity. The process includes the use of specialized equipment to handle isotopic labeling and ensure the stability of the compound during production .
Analyse Chemischer Reaktionen
Types of Reactions: 4-Methyl-2-oxopentanoic-1-13C acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group.
Substitution: The compound can participate in substitution reactions where the keto group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Conditions vary depending on the substituent but often involve catalysts and specific solvents.
Major Products: The major products formed from these reactions include various derivatives of this compound, such as hydroxylated or carboxylated compounds .
Wissenschaftliche Forschungsanwendungen
4-Methyl-2-oxopentanoic-1-13C acid has a wide range of applications in scientific research:
Chemistry: Used as a tracer in studying reaction mechanisms and metabolic pathways.
Biology: Helps in understanding metabolic processes and enzyme functions.
Medicine: Utilized in metabolic studies related to diseases like maple syrup urine disease.
Industry: Employed in the synthesis of labeled compounds for various industrial applications
Wirkmechanismus
The mechanism of action of 4-Methyl-2-oxopentanoic-1-13C acid involves its incorporation into metabolic pathways where it acts as a substrate for various enzymes. The labeled carbon allows researchers to track the compound’s transformation and interaction with different molecular targets. This helps in elucidating the pathways and mechanisms involved in its metabolism .
Vergleich Mit ähnlichen Verbindungen
- 2-Keto-4-methylpentanoic-1-13C acid
- 4-Methyl-2-oxopentanoic acid sodium salt
- 2-Ketoisocaproic-1-13C acid sodium salt
Comparison: 4-Methyl-2-oxopentanoic-1-13C acid is unique due to its specific labeling at the first carbon position, which provides distinct advantages in tracing and studying metabolic pathways. Compared to other similar compounds, it offers higher specificity and accuracy in research applications .
Eigenschaften
CAS-Nummer |
92751-19-4 |
|---|---|
Molekularformel |
C6H10O3 |
Molekulargewicht |
131.13 g/mol |
IUPAC-Name |
4-methyl-2-oxo(113C)pentanoic acid |
InChI |
InChI=1S/C6H10O3/c1-4(2)3-5(7)6(8)9/h4H,3H2,1-2H3,(H,8,9)/i6+1 |
InChI-Schlüssel |
BKAJNAXTPSGJCU-PTQBSOBMSA-N |
Isomerische SMILES |
CC(C)CC(=O)[13C](=O)O |
Kanonische SMILES |
CC(C)CC(=O)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![8-Chloro-7-[2-(4-ethylphenyl)-2-oxoethyl]-1,3-dimethylpurine-2,6-dione](/img/structure/B12058483.png)
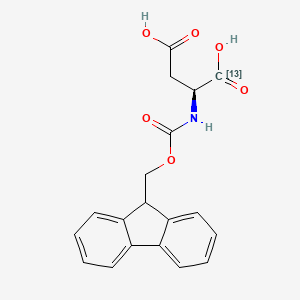
![3-[(1-{[2-(4-Hydroxyphenyl)-1-[(4-methyl-2-oxochromen-7-yl)carbamoyl]ethyl]carbamoyl}-3-methylbutyl)carbamoyl]propanoic acid](/img/structure/B12058490.png)



![Rel-((1R,2R,3R,4S)-bicyclo[2.2.2]oct-5-ene-2,3-diyl)dimethanol](/img/structure/B12058522.png)
